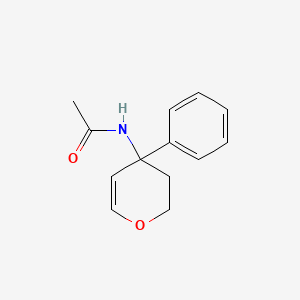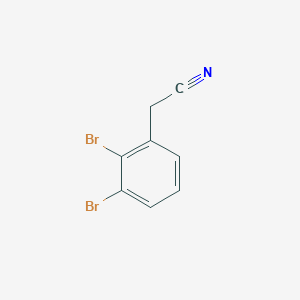
2-(2,3-Dibromophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dibromophenyl)acetonitrile: is an organic compound with the molecular formula C8H5Br2N It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dibromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dibromophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenylacetonitriles.
Oxidation Reactions: Products include carboxylic acids and their derivatives.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
Chemistry: 2-(2,3-Dibromophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its brominated structure imparts desirable properties such as flame retardancy and thermal stability.
Mechanism of Action
The mechanism of action of 2-(2,3-Dibromophenyl)acetonitrile involves its interaction with various molecular targets. The bromine atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-Bromophenylacetonitrile: Similar structure but with only one bromine atom.
2,6-Dibromophenylacetonitrile: Similar structure with bromine atoms at different positions.
Dibromoacetonitrile: Contains two bromine atoms but lacks the phenyl ring.
Uniqueness: 2-(2,3-Dibromophenyl)acetonitrile is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specialized organic molecules.
Properties
Molecular Formula |
C8H5Br2N |
|---|---|
Molecular Weight |
274.94 g/mol |
IUPAC Name |
2-(2,3-dibromophenyl)acetonitrile |
InChI |
InChI=1S/C8H5Br2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 |
InChI Key |
OPCMJRIVORQMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)
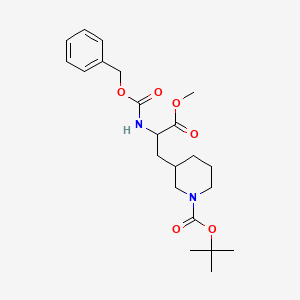

![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
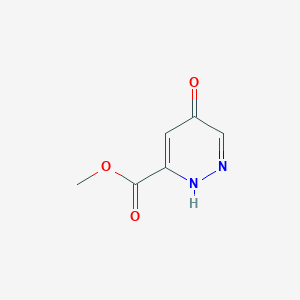
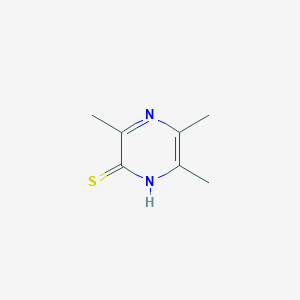
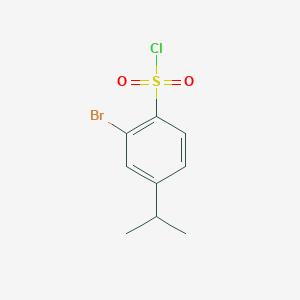
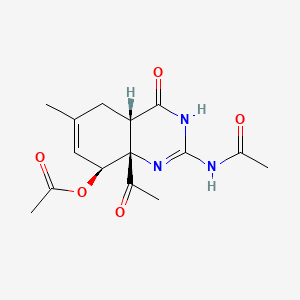
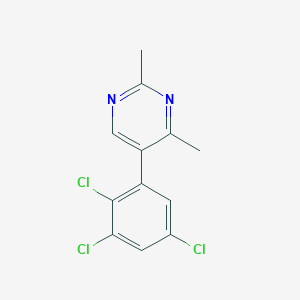
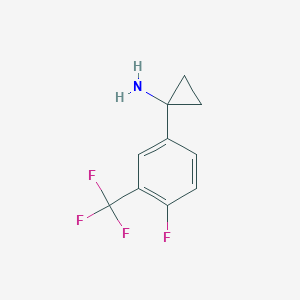
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)

